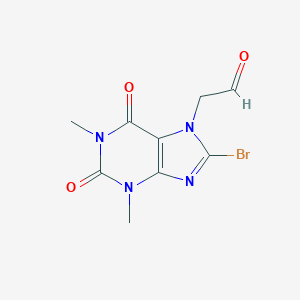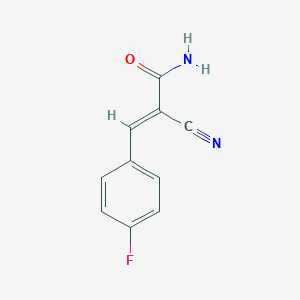
2-CYANO-3-(4-FLUORO-PHENYL)-ACRYLAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Cyano-3-fluorocinnamamide is an organic compound characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a cinnamamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Cyano-3-fluorocinnamamide typically involves the reaction of 3-fluorocinnamic acid with a cyanoacetylating agent. One common method is the reaction of 3-fluorocinnamic acid with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods: Industrial production of alpha-Cyano-3-fluorocinnamamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free methods and green chemistry approaches are being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Cyano-3-fluorocinnamamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can undergo condensation reactions with active methylene compounds to form heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Condensation Reactions: Reagents like malononitrile or ethyl cyanoacetate under basic conditions are typical.
Major Products:
Nucleophilic Substitution: Substituted amides and nitriles.
Condensation Reactions: Heterocyclic compounds such as pyridines and pyrimidines.
Wissenschaftliche Forschungsanwendungen
Alpha-Cyano-3-fluorocinnamamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in various biochemical assays.
Wirkmechanismus
The mechanism of action of alpha-Cyano-3-fluorocinnamamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The cyano group plays a crucial role in this inhibition by forming strong interactions with the enzyme’s active site residues . Additionally, the fluorine atom can enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- Alpha-Cyano-4-hydroxycinnamic acid
- Alpha-Cyano-3-chlorocinnamamide
- Alpha-Cyano-3-bromocinnamamide
Comparison: Alpha-Cyano-3-fluorocinnamamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its analogs. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable candidate for various applications .
Eigenschaften
CAS-Nummer |
100908-62-1 |
|---|---|
Molekularformel |
C10H7FN2O |
Molekulargewicht |
190.17 g/mol |
IUPAC-Name |
(E)-2-cyano-3-(4-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C10H7FN2O/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5+ |
InChI-Schlüssel |
NVGNGLIOIXXMRZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)F |
Isomerische SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)N)F |
Kanonische SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)F |
Piktogramme |
Acute Toxic |
Synonyme |
2-Cyano-3-(m-fluorophenyl)acrylamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


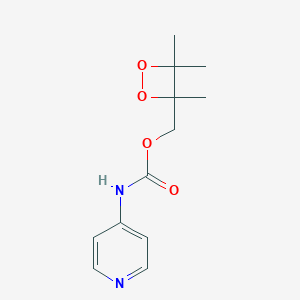
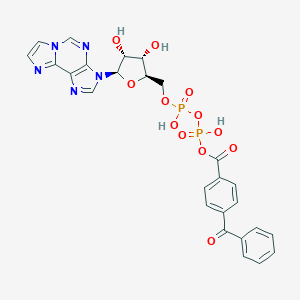
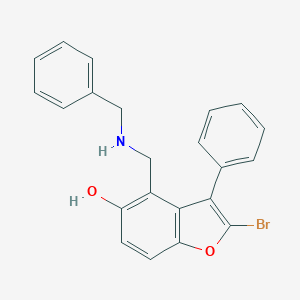





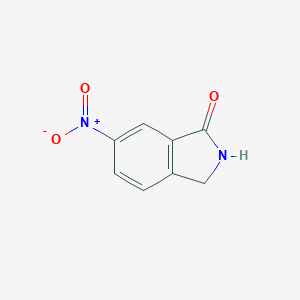

![5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B12585.png)
